molecular formula C17H13N3O5S2 B2911387 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide CAS No. 896340-62-8

4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide

Cat. No.: B2911387
CAS No.: 896340-62-8
M. Wt: 403.43
InChI Key: KQLMYQZJKYWSOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a methylsulfonyl group at the para position and linked to a thiazole ring bearing a 4-nitrophenyl substituent. This compound belongs to a class of heterocyclic amides known for their diverse biological activities, including modulation of enzyme activity and receptor binding . Its structure combines electron-withdrawing groups (methylsulfonyl and nitro) that influence physicochemical properties such as solubility, stability, and binding affinity.

Properties

IUPAC Name

4-methylsulfonyl-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O5S2/c1-27(24,25)14-8-4-12(5-9-14)16(21)19-17-18-15(10-26-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQLMYQZJKYWSOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide is a complex organic compound belonging to the class of thiazole derivatives. This compound exhibits significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Its structure combines a thiazole ring with a sulfonamide moiety, which is known for its antimicrobial properties.

Chemical Structure and Properties

The compound can be represented by the following IUPAC name:

  • IUPAC Name : this compound

Structural Formula

The molecular structure includes:

  • A thiazole ring, which contributes to its biological activity.
  • A methylsulfonyl group that enhances solubility and reactivity.
  • A nitrophenyl substituent that may influence the compound's interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been evaluated across various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, in studies involving thiazole derivatives:

  • Compounds demonstrated significant inhibition zones against E. coli, S. aureus, and B. subtilis .
Compound NameConcentration (mM)Zone of Inhibition (mm)
Isopropyl (5a)8E. coli: 8, S. aureus: 9
Compound 17S. epidermidis: 6

These results suggest that the introduction of the methylsulfonyl and nitrophenyl groups enhances the antibacterial efficacy of the thiazole scaffold.

Anticancer Activity

Thiazole derivatives have been recognized for their anticancer potential. In vitro studies have shown that certain thiazole-based compounds can induce apoptosis in cancer cell lines:

  • For example, specific analogs have exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong cytotoxic effects .

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
  • Signal Transduction Interference : It could disrupt cellular signaling pathways, altering cellular responses.
  • DNA Interaction : The ability to intercalate into DNA may lead to disruptions in replication and transcription processes .

Case Studies

Several studies have highlighted the efficacy of thiazole derivatives:

  • A study demonstrated that a series of thiazole-benzamide hybrids exhibited significant antimicrobial activity in combination with cell-penetrating peptides, showcasing their potential as hybrid therapeutic agents .
  • Another investigation focused on structure-activity relationships (SAR), revealing that specific substitutions on the phenyl ring significantly enhance anticancer activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogues

Compound Name Substituents on Benzamide Thiazole Substituents Molecular Weight Key Biological Activity/Notes Reference IDs
4-(Methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide 4-methylsulfonyl 4-(4-nitrophenyl) ~417.4* Potential kinase modulation
4-(Ethylsulfonyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)benzamide (7b) 4-ethylsulfonyl 4-(pyridin-2-yl) 413.4 Lower yield (33%) vs. methylsulfonyl
N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) 4-piperidinylsulfonyl 4-(2,5-dimethylphenyl) 469.6 NF-κB activation enhancer
4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)thiazol-2-yl]benzamide 4-diethylsulfamoyl 4-(4-nitrophenyl) 443.5 Similar nitro group; sulfonamide variant
N-(4-(2,4-Dichlorophenyl)thiazol-2-yl)-3-(methylsulfonyl)benzamide 3-methylsulfonyl 4-(2,4-dichlorophenyl) 427.3 Bioactivity uncharacterized

*Calculated based on molecular formula.

Key Observations:

  • Sulfonyl Group Position : The para-substituted methylsulfonyl group in the target compound contrasts with meta-substituted analogues (e.g., 3-methylsulfonyl in ), which may alter steric and electronic interactions with target proteins .
  • Sulfonamide vs. Sulfonyl : Diethylsulfamoyl () introduces a bulkier substituent, possibly reducing membrane permeability compared to the methylsulfonyl group .

Physicochemical and Spectral Properties

  • IR/NMR : The methylsulfonyl group exhibits characteristic S=O stretches at ~1150–1350 cm⁻¹ (IR) and deshielded aromatic protons in 1H NMR .
  • Solubility : The nitro group reduces aqueous solubility compared to pyridinyl or morpholine derivatives (), necessitating formulation optimization .

Structure-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups : Nitro and sulfonyl groups enhance binding to charged or polar enzyme active sites but may reduce bioavailability.
  • Thiazole Flexibility: Bulky substituents (e.g., 4-phenoxyphenyl in ) improve selectivity but limit metabolic stability .
  • Sulfonyl Position : Para-substitution on benzamide optimizes spatial alignment with target proteins compared to meta variants .

Q & A

Basic: What synthetic strategies are effective for preparing 4-(methylsulfonyl)-N-(4-(4-nitrophenyl)thiazol-2-yl)benzamide?

Methodological Answer:
A common approach involves coupling a sulfonyl chloride derivative with a thiazol-2-amine precursor. For example:

Thiazole ring formation : React 4-(4-nitrophenyl)thiazol-2-amine with 4-(methylsulfonyl)benzoyl chloride in dichloromethane using triethylamine as a base (yields ~60–88%) .

Optimization : Use catalytic dimethylaminopyridine (DMAP) to enhance reaction efficiency and reduce side products .

Crystallization : Purify the product via recrystallization from acetone or ethanol to obtain single crystals for structural validation .

Basic: How can the molecular structure and purity of this compound be validated?

Methodological Answer:

  • X-ray crystallography : Resolve the crystal structure to confirm the spatial arrangement of the thiazole, benzamide, and nitro groups (e.g., using a Bruker D8 VENTURE diffractometer) .
  • Spectroscopic techniques :
    • NMR : Analyze 1^1H and 13^13C spectra to verify substituent positions (e.g., sulfonyl protons at δ 3.2–3.5 ppm, nitro group splitting patterns) .
    • FTIR : Confirm sulfonyl (S=O stretch at ~1300 cm1^{-1}) and nitro (N=O stretch at ~1520 cm1^{-1}) functional groups .
  • HPLC-MS : Ensure >95% purity using reverse-phase chromatography coupled with mass spectrometry .

Advanced: How do structural modifications (e.g., nitro vs. methylsulfonyl groups) influence bioactivity?

Methodological Answer:

  • Nitro group role : The 4-nitrophenyl moiety enhances electron-withdrawing effects, improving binding to enzymes like tyrosinase or kinases (IC50_{50} reduced by ~30% compared to methyl analogs) .
  • Methylsulfonyl group : Increases hydrophilicity and metabolic stability, as shown in pharmacokinetic studies (t1/2_{1/2} extended by 2-fold vs. non-sulfonylated analogs) .
  • SAR studies : Replace the nitro group with halogens (e.g., Cl) to evaluate antibacterial activity via agar diffusion assays .

Advanced: What computational methods are suitable for predicting binding modes of this compound with target proteins?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., tyrosinase PDB: 2Y9X). Key residues (His85^{85}, Cys83^{83}) often form hydrogen bonds with the nitro and sulfonyl groups .
  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to predict electrostatic potential surfaces, highlighting nucleophilic attack sites .
  • MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å indicates robust binding) .

Advanced: How can contradictory data on synthetic yields or bioactivity be resolved?

Methodological Answer:

  • Yield discrepancies : Varying reaction conditions (e.g., solvent polarity, temperature) impact nucleophilic substitution efficiency. For instance, dichloromethane yields 60%, while DMF improves to 88% due to better solubility .
  • Bioactivity variability :
    • Assay conditions : Adjust pH (e.g., pH 7.4 vs. 6.5) to mimic physiological environments, as nitro group protonation affects membrane permeability .
    • Cell line specificity : Test across multiple lines (e.g., MCF-7 vs. HEK293) to identify off-target effects from thiazole ring interactions .

Basic: What are the primary applications of this compound in medicinal chemistry?

Methodological Answer:

  • Kinase inhibition : The thiazole core and nitro group make it a candidate for inhibiting Nek2/Hec1 kinases (IC50_{50} ~0.5 µM in preliminary assays) .
  • Antimicrobial studies : Screen against Gram-positive bacteria (e.g., S. aureus) via broth microdilution (MIC ~8 µg/mL) .
  • Probe development : Label with 14^{14}C-methylsulfonyl for tracing metabolic pathways in hepatocyte models .

Advanced: What strategies optimize the compound’s solubility and bioavailability?

Methodological Answer:

  • Co-crystallization : Use co-formers like saccharin to enhance aqueous solubility (up to 2.5 mg/mL vs. 0.8 mg/mL pure) .
  • Prodrug design : Convert the nitro group to an amine via catalytic hydrogenation, improving intestinal absorption (Cmax_{max} increased by 40% in rat models) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ~150 nm) to prolong circulation half-life .

Advanced: How does the compound’s conformation affect its reactivity in click chemistry?

Methodological Answer:

  • Thiol-ene reactions : The methylsulfonyl group stabilizes the transition state in thiol-ene additions (kobs_{obs} ~0.15 min1^{-1} vs. 0.08 min1^{-1} for non-sulfonylated analogs) .
  • Triazole formation : React with azides under Cu(I) catalysis; steric hindrance from the nitro group reduces regioselectivity (1,4- vs. 1,5-triazole ratio = 3:1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.